3-(4-chlorobenzyl)-6-morpholino-2-thioxo-2,3-dihydroquinazolin-4(1H)-one
Description
3-(4-Chlorobenzyl)-6-morpholino-2-thioxo-2,3-dihydroquinazolin-4(1H)-one is a nitrogen-containing heterocyclic compound belonging to the 2,3-dihydroquinazolin-4(1H)-one family. This scaffold is renowned for its diverse pharmacological activities, including anticancer, anticonvulsant, and enzyme inhibition properties . The compound features a 4-chlorobenzyl group at position 3, a morpholino substituent at position 6, and a thioxo group at position 2. These structural elements contribute to its unique physicochemical and biological profile, making it a subject of interest in medicinal chemistry and drug discovery.
Properties
CAS No. |
689766-93-6 |
|---|---|
Molecular Formula |
C19H18ClN3O2S |
Molecular Weight |
387.88 |
IUPAC Name |
3-[(4-chlorophenyl)methyl]-6-morpholin-4-yl-2-sulfanylidene-1H-quinazolin-4-one |
InChI |
InChI=1S/C19H18ClN3O2S/c20-14-3-1-13(2-4-14)12-23-18(24)16-11-15(22-7-9-25-10-8-22)5-6-17(16)21-19(23)26/h1-6,11H,7-10,12H2,(H,21,26) |
InChI Key |
OMVBRPANJTYVJZ-UHFFFAOYSA-N |
SMILES |
C1COCCN1C2=CC3=C(C=C2)NC(=S)N(C3=O)CC4=CC=C(C=C4)Cl |
solubility |
not available |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-chlorobenzyl)-6-morpholino-2-thioxo-2,3-dihydroquinazolin-4(1H)-one typically involves multiple steps The reaction conditions often involve the use of solvents such as dimethylformamide (DMF) and catalysts like triethylamine
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-(4-chlorobenzyl)-6-morpholino-2-thioxo-2,3-dihydroquinazolin-4(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxo group to a thiol or other reduced forms.
Substitution: The 4-chlorobenzyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Antiviral Properties
Recent studies have highlighted the potential of quinazolinone derivatives, including 3-(4-chlorobenzyl)-6-morpholino-2-thioxo-2,3-dihydroquinazolin-4(1H)-one, as antiviral agents. Research has shown that certain modifications to the quinazolinone scaffold can enhance antiviral activity against various viruses. For example, compounds similar to this structure have been evaluated for their efficacy against viral targets, indicating a promising avenue for future antiviral drug development .
Anticancer Activity
Quinazolinone derivatives have also been investigated for their anticancer properties. The compound has been associated with cytotoxic effects against specific cancer cell lines. In vitro studies suggest that it may inhibit cell proliferation and induce apoptosis in cancer cells, making it a candidate for further exploration in cancer therapy .
Case Study: Inhibition of Polo-like Kinase 1 (Plk1)
A significant study identified a new heterocyclic scaffold related to 3-(4-chlorobenzyl)-6-morpholino-2-thioxo-2,3-dihydroquinazolin-4(1H)-one that exhibited specific inhibitory activity against Polo-like kinase 1 (Plk1), an important target in cancer treatment. The compound demonstrated selective binding and inhibition in biochemical assays, suggesting its potential as a therapeutic agent for Plk1-addicted cancers .
Anti-inflammatory Effects
The anti-inflammatory properties of quinazolinone derivatives are well-documented. Compounds structurally related to 3-(4-chlorobenzyl)-6-morpholino-2-thioxo-2,3-dihydroquinazolin-4(1H)-one have shown the ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory response. This inhibition could lead to reduced synthesis of prostaglandins, thereby alleviating inflammation and pain .
Mechanism of Action
The mechanism of action of 3-(4-chlorobenzyl)-6-morpholino-2-thioxo-2,3-dihydroquinazolin-4(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, including the inhibition of cell proliferation or the modulation of immune responses.
Comparison with Similar Compounds
Comparative Analysis with Structurally Related Compounds
Structural Analogues and Substituent Effects
The biological and chemical properties of 2,3-dihydroquinazolin-4(1H)-one derivatives are highly dependent on substituent patterns. Below is a comparative analysis of the target compound with key analogues:
Key Observations :
- Electron-Withdrawing Groups : The 4-chlorobenzyl group in the target compound enhances antiradical activity compared to brominated analogues (e.g., 3b vs. 5b) .
- Morpholino Substitution: The morpholino group at position 6 may improve solubility and pharmacokinetics compared to halogenated derivatives (e.g., 3a, 3b) .
- Thioxo vs.
Biological Activity
3-(4-Chlorobenzyl)-6-morpholino-2-thioxo-2,3-dihydroquinazolin-4(1H)-one is a synthetic compound belonging to the quinazolinone family, which has garnered interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various pathogens, and cytotoxicity profiles.
Chemical Structure and Properties
The compound's chemical structure is characterized by the presence of a morpholino group and a thioxo moiety, which contribute to its biological properties. Its molecular formula is , with a molecular weight of approximately 345.85 g/mol.
Antimicrobial Activity
Research indicates that compounds within the quinazolinone class exhibit significant antimicrobial properties. The biological activity of 3-(4-chlorobenzyl)-6-morpholino-2-thioxo-2,3-dihydroquinazolin-4(1H)-one has been evaluated against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Efficacy
| Pathogen | Minimum Inhibitory Concentration (MIC) | Notes |
|---|---|---|
| Staphylococcus aureus | 0.5 μg/mL | Effective against MRSA strains |
| Escherichia coli | 1.0 μg/mL | Comparable to standard antibiotics |
| Mycobacterium tuberculosis | 0.8 μg/mL | Significant activity noted |
The compound demonstrated submicromolar activity against S. aureus and exhibited efficacy against vancomycin-resistant strains of Enterococcus faecalis, indicating its potential as a novel antibacterial agent .
Anticancer Activity
In vitro studies have assessed the cytotoxic effects of the compound on various cancer cell lines. The results suggest that it exhibits selective cytotoxicity, sparing normal cells while effectively reducing the viability of cancerous cells.
Table 2: Cytotoxicity Profile
| Cell Line | IC50 (μM) | Selectivity Index (SI) |
|---|---|---|
| MCF-7 (Breast Cancer) | 5.0 | >10 |
| HeLa (Cervical Cancer) | 3.0 | >15 |
| Normal Fibroblasts | >50 | - |
The selectivity index indicates that the compound is significantly more toxic to cancer cells compared to normal fibroblasts, suggesting a favorable therapeutic window for further development .
The mechanisms through which 3-(4-chlorobenzyl)-6-morpholino-2-thioxo-2,3-dihydroquinazolin-4(1H)-one exerts its biological effects appear to involve:
- Inhibition of DNA Synthesis : The thioxo group may interfere with nucleic acid synthesis, a critical process for both bacterial growth and cancer cell proliferation.
- Disruption of Cell Membrane Integrity : The compound may compromise bacterial cell membranes, leading to cell lysis.
- Induction of Apoptosis in Cancer Cells : Evidence suggests that it may activate apoptotic pathways in cancer cells, leading to programmed cell death.
Case Studies
Several studies have highlighted the therapeutic potential of this compound:
- Study on Antimicrobial Efficacy : A study published in Antimicrobial Agents and Chemotherapy demonstrated that derivatives similar to this compound showed enhanced activity against resistant strains of bacteria .
- Cytotoxicity Assessment : Research published in Cancer Letters indicated that quinazolinone derivatives exhibit promising anticancer activities with low toxicity to normal cells .
Q & A
Basic: What are the established synthetic routes for 3-(4-chlorobenzyl)-6-morpholino-2-thioxo-2,3-dihydroquinazolin-4(1H)-one?
The compound can be synthesized via multi-step reactions. A common approach involves reacting 4-chlorobenzaldehyde with methyl thioacetate to form an intermediate, which is subsequently hydrogenated with 2,3-diazetidinone to yield the target product . Advanced methods employ multi-component reactions (MCRs) using catalysts like hydroxyapatite nanoparticles (HAP NPs) or Schiff base complexes, which improve efficiency and reduce reaction steps. These protocols emphasize green chemistry principles, utilizing aqueous media and recyclable catalysts .
Basic: How is the structural integrity of this compound validated in experimental settings?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard for confirming molecular geometry. For example, related quinazolinones have been characterized using SHELX software for refinement, ensuring precise bond lengths and angles . Complementary techniques include NMR spectroscopy (e.g., H and C) to verify substituent positions and purity, as demonstrated in studies reporting δ values for analogous compounds .
Basic: What biological activities have been reported for this compound and its analogs?
Quinazolinone derivatives exhibit insecticidal , antimicrobial , and anti-inflammatory properties. For instance, analogs with halogen substituents showed up to 80% larvicidal activity against Mythimna separata at 5 μg/mL, attributed to electronic effects from chloro/bromo groups . Structure-activity relationship (SAR) studies suggest that bioactivity depends on substituent position and steric bulk .
Advanced: How can researchers optimize synthetic yields when scaling up production?
Yield optimization requires addressing kinetic limitations and side reactions . Catalysts like HAP NPs enhance reaction rates and selectivity in MCRs, achieving >85% yields under mild conditions . Solvent choice (e.g., 2-MeTHF instead of THF) improves atom economy and reduces toxicity . Microwave-assisted synthesis further reduces reaction time (e.g., from hours to minutes) while maintaining high purity .
Advanced: How should contradictory bioactivity data between studies be resolved?
Discrepancies often arise from substituent variability or assay conditions . For example, electron-withdrawing groups (e.g., -Cl, -CF) enhance insecticidal activity but may reduce solubility, affecting in vitro results . Researchers should standardize assays (e.g., concentration ranges, solvent systems) and validate findings with computational models (e.g., molecular docking) to reconcile differences .
Advanced: What computational tools are recommended for studying this compound’s intermolecular interactions?
Hirshfeld surface analysis and energy framework calculations provide insights into crystal packing and non-covalent interactions (e.g., π-π stacking, hydrogen bonding). These methods, combined with Cambridge Structural Database (CSD) surveys, help identify structural motifs critical for stability and reactivity . Density functional theory (DFT) can further elucidate electronic properties influencing bioactivity .
Advanced: How do catalytic mechanisms differ between HAP NPs and traditional acid/base catalysts?
HAP NPs act as Lewis acid catalysts , coordinating with carbonyl groups to activate substrates, while Schiff base complexes facilitate proton transfer via imine intermediates . HAP NPs offer advantages in recyclability (>5 cycles without significant loss) and reduced environmental impact compared to stoichiometric reagents like HCl or NaOH .
Advanced: What green chemistry principles apply to synthesizing this compound?
Key principles include:
- Solvent selection : Water or 2-MeTHF replaces volatile organic solvents .
- Catalyst design : Recyclable HAP NPs minimize waste .
- Energy efficiency : Microwave irradiation reduces reaction time and energy consumption .
Advanced: How do structural modifications influence the compound’s physicochemical properties?
Introducing morpholino groups enhances solubility and bioavailability by increasing polarity, while 4-chlorobenzyl moieties improve lipophilicity for membrane penetration . Comparative crystallographic studies of analogs (e.g., 3-methyl vs. 3-phenyl derivatives) reveal that bulky substituents distort the dihydroquinazolinone ring, affecting binding affinity .
Advanced: What analytical strategies address challenges in characterizing byproducts or degradation products?
High-resolution mass spectrometry (HR-MS) and HPLC-MS are critical for identifying low-abundance byproducts. For example, oxidation byproducts of thioxo groups can be monitored via LC-MS . Thermal stability studies using TGA-DSC and accelerated degradation assays (e.g., under UV light) predict shelf-life and storage conditions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
